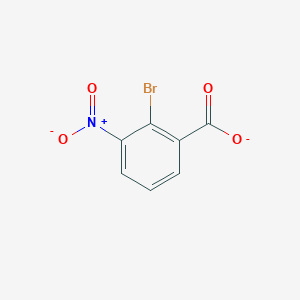
2-Bromo-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-3-nitrobenzoate is a useful research compound. Its molecular formula is C7H3BrNO4- and its molecular weight is 245.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Pharmaceutical Compounds
2-Bromo-3-nitrobenzoate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives are particularly important in developing anti-inflammatory and analgesic drugs. The compound's unique functional groups facilitate the construction of complex molecular structures that are essential for therapeutic efficacy .
Case Study: Anti-Inflammatory Agents
Research has demonstrated that compounds derived from this compound exhibit potent anti-inflammatory properties. For instance, the synthesis of novel derivatives has shown promising results in reducing inflammation markers in preclinical models.
Organic Synthesis
Role as a Reagent
In organic chemistry, this compound is frequently utilized as a reagent for introducing bromine and nitro groups into aromatic compounds. This capability aids chemists in creating complex molecular architectures through various synthetic pathways .
Mechanistic Insights
The compound participates in nucleophilic substitution reactions, allowing for the formation of substituted benzoates. This versatility makes it a valuable tool for researchers exploring new chemical reactions.
Material Science
Development of Specialty Materials
this compound is employed in formulating specialty materials, including polymers and coatings. Its incorporation enhances material properties such as durability and resistance to environmental factors .
Application Example: Coatings
In material science research, studies have shown that coatings formulated with this compound exhibit improved resistance to corrosion and wear, making them suitable for industrial applications.
Biological Research
Enzyme Interaction Studies
The compound is valuable in biochemical research for studying enzyme interactions and mechanisms. It provides insights into metabolic pathways and can be used to develop probes that aid in understanding cellular processes and disease mechanisms .
Case Study: Cellular Probes
Research utilizing this compound has led to the development of probes that can selectively target specific enzymes involved in cancer metabolism, providing potential avenues for therapeutic intervention.
Environmental Chemistry
Assessment of Chemical Degradation
In environmental studies, this compound is used to assess the degradation of pollutants and evaluate remediation strategies. Its role in understanding chemical behavior in ecosystems is critical for developing effective environmental protection measures .
Research Findings
Studies have demonstrated that this compound can serve as a model compound to investigate the degradation pathways of nitroaromatic pollutants in soil and water systems.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings/Case Studies |
|---|---|---|
| Pharmaceuticals | Intermediate for anti-inflammatory drugs | Novel derivatives show reduced inflammation markers |
| Organic Synthesis | Reagent for introducing functional groups | Versatile tool for complex molecule synthesis |
| Material Science | Formulation of durable polymers and coatings | Improved corrosion resistance in industrial applications |
| Biological Research | Studying enzyme interactions | Development of cancer-targeting probes |
| Environmental Chemistry | Assessing degradation of pollutants | Investigating degradation pathways in ecosystems |
Properties
Molecular Formula |
C7H3BrNO4- |
|---|---|
Molecular Weight |
245.01 g/mol |
IUPAC Name |
2-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C7H4BrNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)/p-1 |
InChI Key |
WTDJEGSXLFHZPY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















